2-Thiophenecarbonyl chloride, 4,5-dichloro-
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Overview
Description
2-Thiophenecarbonyl chloride, 4,5-dichloro- is an organic compound with the molecular formula C5HCl3OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the thiophene ring and a carbonyl chloride group at the 2 position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbonyl chloride, 4,5-dichloro- typically involves the chlorination of 2-thiophenecarbonyl chloride. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves the following steps:
Starting Material: 2-Thiophenecarboxylic acid is used as the starting material.
Chlorination: The acid is treated with thionyl chloride to form 2-Thiophenecarbonyl chloride.
Further Chlorination: The 2-Thiophenecarbonyl chloride is then subjected to further chlorination to introduce chlorine atoms at the 4 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of 2-Thiophenecarbonyl chloride, 4,5-dichloro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the chlorination reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarbonyl chloride, 4,5-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding thiophene derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted thiophene derivatives are formed.
Reduction Products: Thiophene derivatives with reduced functional groups.
Oxidation Products: Sulfoxides and sulfones.
Scientific Research Applications
2-Thiophenecarbonyl chloride, 4,5-dichloro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Thiophenecarbonyl chloride, 4,5-dichloro- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarbonyl chloride: The parent compound without the chlorine substituents.
2-Thiophenecarbonyl chloride, 3,4-dichloro-: A similar compound with chlorine atoms at the 3 and 4 positions.
Thiophene-2-carboxylic acid: The carboxylic acid precursor used in the synthesis
Uniqueness
2-Thiophenecarbonyl chloride, 4,5-dichloro- is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds .
Properties
IUPAC Name |
4,5-dichlorothiophene-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3OS/c6-2-1-3(4(7)9)10-5(2)8/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMQLCWQBKSQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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